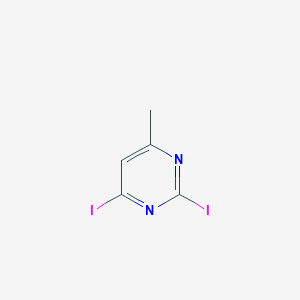

2,4-Diiodo-6-methylpyrimidine

Description

Significance of Halogenated Pyrimidines in Organic Synthesis

Halogenated pyrimidines are crucial building blocks in the synthesis of complex organic molecules. rsc.org The presence of halogen atoms, acting as electrophilic species, alters the electronic properties and reactivity of the pyrimidine (B1678525) ring. rsc.org This makes them key substrates for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. rsc.orgacs.org These reactions allow for the selective formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing elaborate molecular architectures.

The reactivity of the carbon-halogen bond is dependent on the nature of the halogen, following the general trend I > Br > Cl > F. acs.org This differential reactivity is highly advantageous in polyhalogenated systems, enabling sequential and site-selective functionalization. Furthermore, halogenated pyrimidines are found in numerous compounds with significant biological activity, including anticancer agents and agrochemicals, underscoring their importance in drug discovery and development. nih.govrsc.org

Overview of Diiodinated Heterocycles as Synthetic Intermediates

Diiodinated heterocycles are particularly valuable synthetic intermediates due to the high reactivity of the carbon-iodine bond. mdpi.com Iodine's large atomic size and the relatively weak C-I bond facilitate oxidative addition in catalytic cycles, making iodinated compounds preferred substrates for many cross-coupling reactions. acs.org This enhanced reactivity allows for transformations to occur under milder conditions compared to their bromo or chloro counterparts.

The presence of two iodine atoms on a heterocyclic ring offers the potential for double or sequential functionalization. mdpi.com This allows for the introduction of two different substituents, leading to the creation of diverse molecular libraries from a single diiodinated precursor. These intermediates are instrumental in synthesizing complex heterocyclic structures, including those found in natural products and pharmaceuticals. mdpi.comrsc.org The development of selective iodination methods and the use of these diiodo compounds continue to be active areas of research in synthetic organic chemistry. researchgate.net

Scope and Research Focus on 2,4-Diiodo-6-methylpyrimidine

This compound is a specific example of a dihalogenated pyrimidine that holds significant potential as a synthetic building block. Its structure consists of a pyrimidine ring substituted with a methyl group at the 6-position and two iodine atoms at the 2- and 4-positions. The synthesis of this compound can be achieved from its precursor, 2,4-dichloro-6-methylpyrimidine, through halogen exchange reactions. acs.orgevitachem.com

The research interest in this compound stems from the differential reactivity of the two iodine substituents. Based on studies of related halogenated pyrimidines, the reactivity of the halogen atoms is position-dependent, with the order of reactivity being position 4 > position 6 > position 2. acs.org This suggests that the iodine at the 4-position of this compound is more susceptible to nucleophilic substitution or cross-coupling than the iodine at the 2-position. This inherent regioselectivity provides a strategic advantage for the controlled, stepwise synthesis of disubstituted pyrimidines.

The table below summarizes the physical properties of the common precursor to this compound.

| Property | Value |

| Compound Name | 2,4-Dichloro-6-methylpyrimidine |

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.00 g/mol |

| Appearance | Solid |

| Melting Point | 44-47 °C |

| Boiling Point | 219 °C |

| CAS Number | 5424-21-5 |

| Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comnih.govsigmaaldrich.com |

The distinct reactivity of the different positions on the pyrimidine ring is a critical aspect for its synthetic applications.

| Position on Pyrimidine Ring | Relative Reactivity in Coupling Reactions |

| 4 | Highest |

| 6 | Intermediate |

| 2 | Lowest |

| Based on studies of related halogenated pyrimidines. acs.org |

This differential reactivity allows for the selective functionalization of the pyrimidine core, making this compound a promising intermediate for creating complex, targeted molecules in medicinal and materials chemistry.

Structure

3D Structure

Properties

CAS No. |

66298-48-4 |

|---|---|

Molecular Formula |

C5H4I2N2 |

Molecular Weight |

345.91 g/mol |

IUPAC Name |

2,4-diiodo-6-methylpyrimidine |

InChI |

InChI=1S/C5H4I2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3 |

InChI Key |

JBKTVCPHPBESTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)I)I |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Diiodo 6 Methylpyrimidine and Analogous Systems

Direct Iodination Strategies for Pyrimidine (B1678525) Scaffolds

Direct iodination of the pyrimidine core presents a straightforward approach to introducing iodine substituents. However, the electron-deficient nature of the pyrimidine ring makes electrophilic aromatic substitution, including iodination, challenging compared to electron-rich aromatic systems. mdpi.com The reactivity of iodine itself is often insufficient, necessitating the use of more potent iodinating agents or harsh reaction conditions. mdpi.com

Strategies for direct iodination typically involve an iodinating agent that can generate a more electrophilic iodine species (I+). Common reagents include iodine in the presence of an oxidizing agent or a Lewis acid. For instance, methods have been developed for the C-5 iodination of pyrimidine bases like uracil (B121893) using iodine and sodium nitrite (B80452) in acetonitrile (B52724), which offers a simple and high-yielding process at room temperature. heteroletters.org Another approach involves the use of iodine monochloride (ICl), which has been used for the iodination of related heterocycles like pyridazines, though this can sometimes lead to byproducts. Radical-based direct C-H iodination protocols have also been developed for various heteroaromatic compounds, including uracil, demonstrating regioselectivity for the C5 position. rsc.orgnih.gov

Conversion from Precursors

A more common and often more efficient strategy for synthesizing 2,4-diiodo-6-methylpyrimidine involves the chemical transformation of a pre-functionalized pyrimidine ring.

Halogen Exchange Reactions from Dichloro- or Dibromopyrimidines

The most prevalent method for the synthesis of this compound is through a halogen exchange reaction, specifically a Finkelstein-type reaction. This involves converting a more readily available dihalopyrimidine, typically 2,4-dichloro-6-methylpyrimidine, into the diiodo derivative. The chloro-substituents on the pyrimidine ring are displaced by iodide ions, usually from a source like sodium iodide or potassium iodide.

The precursor, 2,4-dichloro-6-methylpyrimidine, is a commercially available solid with a melting point of 44-47 °C. sigmaaldrich.comsigmaaldrich.com It can be synthesized from 4,6-dihydroxy-2-methylpyrimidine (B75791) by treatment with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. chemicalbook.com One documented synthesis involves reacting 4,6-dihydroxy-2-methylpyrimidine with thionyl chloride in acetonitrile at 80°C for 3 hours, yielding the dichloro derivative in high purity. chemicalbook.com

The subsequent halogen exchange is typically carried out in a suitable solvent that facilitates the dissolution of the iodide salt and the pyrimidine substrate.

Functional Group Transformations leading to Diiodo-substituted Pyrimidines

An alternative route involves the transformation of other functional groups on the pyrimidine ring into iodine atoms. A classic method for this is the Sandmeyer reaction, which converts an amino group into a halide via a diazonium salt intermediate. nih.govwikipedia.orgbyjus.com

This process would begin with a diaminopyrimidine derivative, such as 2,4-diamino-6-methylpyrimidine. The amino groups are first converted to diazonium salts using a diazotizing agent like sodium nitrite in an acidic medium. Subsequent treatment with an iodide salt, such as potassium iodide, often in the presence of a copper(I) catalyst, displaces the diazonium group with iodine. wikipedia.orgorganic-chemistry.org While a powerful method in aromatic chemistry, the Sandmeyer reaction can sometimes be complicated by competing side reactions. thieme-connect.de

The synthesis of the necessary precursors, like 4,6-dihydroxy-2-methylpyrimidine, is well-established through the condensation of acetamidinium (B1228376) chloride and diethyl malonate in the presence of a base like sodium methoxide. tsijournals.com

Multi-Component Reactions and Cyclization Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to construct complex molecules like pyrimidines in a single step from three or more starting materials. rasayanjournal.co.inresearchgate.net The Biginelli and Hantzsch reactions are classical examples of MCRs used for synthesizing dihydropyrimidines and related heterocycles. jmchemsci.comrsc.org

For the synthesis of diiodopyrimidines, an MCR could theoretically involve the cyclization of iodine-containing building blocks. For instance, a three-component reaction might bring together an aldehyde, a 1,3-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) equivalent, where one or more of these components are pre-functionalized with iodine. nih.govnih.gov While specific examples for the direct synthesis of this compound via MCRs are not widely reported, the modularity of these reactions presents a potential strategy for its construction or the creation of a diverse library of analogous compounds. rsc.org

Regioselective Synthesis and Isomeric Control in Diiodopyrimidine Formation

Achieving the correct substitution pattern is critical in the synthesis of this compound. The regioselectivity of the synthetic method determines the final arrangement of the iodo and methyl groups on the pyrimidine ring.

In direct C-H iodination, the inherent electronic properties of the substituted pyrimidine ring direct the incoming electrophile. For many pyrimidine systems like uracil, iodination preferentially occurs at the C-5 position. mdpi.comrsc.org For a 6-methylpyrimidine starting material, achieving selective iodination at the 2- and 4-positions would require overcoming the natural reactivity patterns or using directing groups.

In precursor-based methods, regioselectivity is often established by the synthesis of the precursor itself. For example, in the halogen exchange route, the starting material is 2,4-dichloro-6-methylpyrimidine, which already has the correct substitution pattern. The challenge then becomes ensuring complete exchange at both positions without side reactions. Nucleophilic substitution on dichloropyrimidines can exhibit regioselectivity, with the C-4 position often being more reactive than the C-2 position, a factor that must be controlled to ensure the formation of the desired di-substituted product.

Recent methodologies have focused on achieving high regioselectivity in the halogenation of pyrimidine-based scaffolds. For example, hypervalent iodine(III) reagents have been used for the highly regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines. nih.gov Such advances in regioselective C-H functionalization could pave the way for more controlled syntheses of specific isomers of iodinated pyrimidines.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Green chemistry principles are being increasingly applied to the synthesis of pyrimidines to reduce waste, shorten reaction times, and avoid hazardous reagents and solvents. rasayanjournal.co.inresearchgate.net

Several green techniques are applicable to the synthesis of this compound and its precursors:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter times compared to conventional heating. rasayanjournal.co.in It could be applied to both the chlorination and subsequent iodination steps.

Solvent-Free Reactions: Performing reactions without a solvent, or in minimal solvent, reduces waste and simplifies purification. Mechanochemistry, which involves grinding solid reactants together, is a powerful solvent-free technique. nih.govnih.gov A method for the iodination of pyrimidine derivatives by grinding with solid iodine and silver nitrate (B79036) has been reported, offering high yields in minutes under eco-friendly conditions. mdpi.comnih.govnih.gov

Catalysis: The use of catalysts, especially recyclable ones, is a cornerstone of green chemistry. Iodine itself has been used as a catalyst in the multi-component synthesis of dihydropyrimidines. nih.gov

Multi-Component Reactions: As mentioned earlier, MCRs are inherently green due to their high atom economy and reduction of intermediate isolation steps. rasayanjournal.co.in

By integrating these approaches, the synthesis of this compound can be made more efficient and sustainable. For instance, a greener pathway could involve the solvent-free synthesis of the dihydroxy precursor, followed by a catalyzed chlorination and a microwave-assisted or mechanochemical halogen exchange.

Reactivity and Reaction Pathways of 2,4 Diiodo 6 Methylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) at Iodinated Centers

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens at the 2, 4, or 6 positions. In 2,4-diiodo-6-methylpyrimidine, both iodine atoms are labile and can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates.

The mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing an iodine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this step. In the subsequent, faster step, the iodide ion is eliminated, and the aromaticity of the pyrimidine ring is restored. libretexts.org

A critical aspect of the SNAr on this substrate is regioselectivity—that is, which of the two iodine atoms is preferentially substituted. Generally, for 2,4-dihalopyrimidines, the C4 position is more reactive towards nucleophiles than the C2 position. stackexchange.com This preference is attributed to the greater electron deficiency and larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C4, which leads to better stabilization of the negative charge in the Meisenheimer intermediate. stackexchange.comwuxiapptec.com

However, the substitution pattern on the pyrimidine ring can significantly influence this regioselectivity. The presence of an electron-donating group, such as the methyl group at the C6 position in this compound, can alter the electronic distribution and reverse the typical reactivity order. For 2,4-dichloropyrimidines, it has been shown that an electron-donating substituent at C6 makes the C2 position more favorable for nucleophilic attack. wuxiapptec.com This is because the electron-donating group partially mitigates the electron deficiency at the adjacent C4 position, making the C2 position, which is flanked by both ring nitrogens, the more electrophilic site. Therefore, in the reaction of this compound with a single equivalent of a nucleophile, substitution is expected to occur preferentially at the C2 position. The "element effect" in SNAr often shows a leaving group ability of F > Cl > Br > I, which is related to the rate-determining nature of the nucleophilic attack step rather than the bond strength of the carbon-halogen bond. nih.govnih.gov

| Nucleophile (Nu-H) | Expected Major Product (Monosubstitution) |

| Ammonia (NH₃) | 4-Iodo-6-methyl-pyrimidin-2-amine |

| Morpholine | 4-(4-Iodo-6-methyl-pyrimidin-2-yl)-morpholine |

| Sodium Methoxide (NaOMe) | 2-Methoxy-4-iodo-6-methyl-pyrimidine |

Electrophilic Aromatic Substitution on the Pyrimidine Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of an aromatic ring. masterorganicchemistry.com Unlike electron-rich aromatic systems such as benzene, the pyrimidine ring is highly electron-deficient and therefore strongly deactivated towards electrophiles. youtube.com The presence of two strongly deactivating iodine substituents on this compound further reduces the ring's nucleophilicity, making electrophilic substitution exceptionally difficult. The C6-methyl group is a weak activating group but is insufficient to overcome the powerful deactivating effects of the ring nitrogens and the halogens.

If an electrophilic substitution reaction were to be forced under harsh conditions, it would occur at the C5 position. This is the only carbon atom on the ring not bonded to a deactivating halogen and is activated by the adjacent C6-methyl group. The C2 and C4 positions are already substituted, and the C6 position bears the methyl group.

Examples of electrophilic substitution on pyrimidine systems, while rare, typically occur at C5. For instance, the iodination of certain pyrimidine derivatives using reagents like iodine in the presence of silver nitrate (B79036) (AgNO₃) has been shown to proceed at the C5 position. mdpi.comresearchgate.net Similarly, the nitration of highly activated pyrimidine systems like 2-substituted pyrimidine-4,6-diones occurs at the C5 position, usually requiring aggressive conditions such as a mixture of nitric and sulfuric acids. nih.govresearchgate.netrsc.orgbibliotekanauki.pl For this compound, any such reaction would necessitate potent electrophiles and forcing conditions, with the C5 position being the only plausible site of reaction.

Directed Ortho-Metallation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The DMG coordinates to the lithium reagent, localizing it and facilitating the removal of a nearby proton. wikipedia.org

In the case of this compound, there are no classical, strong DMGs like amides or carbamates. However, the ring nitrogen atoms and the C6-methyl group can exert a directing effect. The most acidic proton is at the C5 position, which is ortho to the methyl group. One might predict that a strong, hindered base like lithium diisopropylamide (LDA) or a TMP-based reagent could deprotonate this site. harvard.edu

However, a significant and highly probable competing reaction is metal-halogen exchange. The carbon-iodine bonds are susceptible to exchange with organolithium reagents like n-butyllithium or t-butyllithium. This process is often much faster than deprotonation, especially for aryl iodides. uwindsor.ca Treatment of this compound with an organolithium reagent would therefore be expected to lead to a lithium-iodine exchange at either the C2 or C4 position, generating a lithiated pyrimidine species. This new organometallic intermediate could then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a new substituent at the C2 or C4 position. The regioselectivity of the metal-halogen exchange (C2 vs. C4) would depend on factors like the specific organolithium reagent used and the reaction temperature.

| Reagent Sequence | Reaction Type | Probable Intermediate/Product |

| 1. n-BuLi, -78 °C2. Electrophile (E⁺) | Metal-Halogen Exchange | 2-E-4-iodo-6-methylpyrimidine or4-E-2-iodo-6-methylpyrimidine |

| 1. LDA, -78 °C2. Electrophile (E⁺) | Directed Ortho-Metalation | 5-E-2,4-diiodo-6-methylpyrimidine |

Radical Reactions Involving Carbon-Iodine Bonds

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage to form radical intermediates. This reactivity opens up pathways for transformations that are distinct from the ionic reactions discussed previously. The generation of a pyrimidinyl radical from this compound can be initiated under thermal or photochemical conditions, often using a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH). libretexts.org

Once formed, the C2- or C4-pyrimidinyl radical is a reactive intermediate that can participate in a variety of synthetic transformations. nih.gov

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a donor like Bu₃SnH, resulting in the deiodination of the pyrimidine ring.

Radical Cross-Coupling: The pyrimidinyl radical can be coupled with other radical species or participate in atom transfer radical addition (ATRA) reactions.

Intramolecular Cyclization: If an appropriate unsaturated side chain is present on the molecule, the radical can add to it, leading to the formation of a new ring. This is a powerful method for constructing complex fused heterocyclic systems. libretexts.org

Minisci-type Reactions: While the classic Minisci reaction involves the addition of an alkyl radical to a protonated, electron-deficient heterocycle, the pyrimidinyl radical itself can act as a partner in other radical coupling processes. nih.gov

The choice between the C2-I and C4-I bonds for radical cleavage would depend on the specific reaction conditions, but both are potential sites for initiating radical-based transformations.

Chemo- and Regioselectivity in Multi-Substituted Pyrimidine Transformations

The presence of multiple reactive sites on this compound makes the concepts of chemoselectivity and regioselectivity paramount in predicting and controlling its transformations.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. A key example for this substrate is the reaction with organolithium reagents. Here, the competition is between deprotonation at C5 (a DoM pathway) and lithium-iodine exchange at C2 or C4. Due to the high reactivity of aryl iodides in metal-halogen exchange, this pathway is generally favored over deprotonation when using reagents like n-butyllithium. uwindsor.ca To achieve deprotonation, one would need to select a non-nucleophilic, sterically hindered base like LDA, which is less prone to exchange reactions.

Regioselectivity concerns which of several similar functional groups reacts.

In Nucleophilic Aromatic Substitution , the primary question is C2 versus C4 substitution. As discussed, while C4 is typically more reactive in dihalopyrimidines, the electron-donating C6-methyl group is expected to direct substitution preferentially to the C2 position. wuxiapptec.com

In Metal-Halogen Exchange , the selectivity between the C2 and C4 iodine atoms is more subtle. The C4 position is generally more electron-deficient, which could favor the exchange. Conversely, the C2 position is influenced by two adjacent nitrogen atoms, which could also affect its reactivity. The outcome may be highly dependent on the specific organolithium reagent and reaction conditions.

In Electrophilic Aromatic Substitution , the regioselectivity is unambiguous. The C5 position is the only viable site for attack due to the deactivating effects of the halogens and the directing effect of the methyl group. mdpi.com

The table below summarizes the selective transformations possible for this compound.

| Reaction Type | Reagent Class | Likely Site of Reaction (Regioselectivity) | Key Selectivity Factor |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides | C2 | The C6-methyl group directs nucleophilic attack to the C2 position. wuxiapptec.com |

| Electrophilic Aromatic Substitution | Strong Electrophiles (e.g., NO₂⁺) | C5 | The C5 position is the only non-halogenated carbon and is activated by the methyl group. |

| Metal-Halogen Exchange | Organolithiums (e.g., n-BuLi) | C2 or C4 | This is kinetically favored over C-H deprotonation for aryl iodides. uwindsor.ca |

| Directed Ortho-Metalation | Hindered Bases (e.g., LDA) | C5 | A hindered, non-nucleophilic base is required to avoid metal-halogen exchange. |

| Radical Reaction | Radical Initiators (e.g., AIBN/Bu₃SnH) | C2 or C4 | The weak C-I bonds are susceptible to homolytic cleavage. libretexts.org |

Catalytic Applications of 2,4 Diiodo 6 Methylpyrimidine As a Substrate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. wikipedia.org These reactions provide a powerful methodology for the formation of C-C bonds by coupling an organic halide or triflate with an organometallic reagent. wikipedia.orgwikipedia.org For a substrate like 2,4-Diiodo-6-methylpyrimidine, the two iodine atoms serve as leaving groups, allowing for sequential couplings.

The Sonogashira coupling is a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org

For this compound, a stepwise Sonogashira reaction could be envisioned, where the more reactive iodine atom (typically at the 4-position in pyrimidines) reacts first, followed by the coupling at the second position under more stringent conditions. This allows for the synthesis of both mono- and di-alkynylated pyrimidines. Research on similar pyrimidine (B1678525) structures, such as 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine, has demonstrated efficient Sonogashira coupling with electron-poor aryl iodides to produce high yields of the corresponding products. researchgate.net

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Iodides

| Catalyst System | Base | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | Acetonitrile (B52724) | Room Temp - 100°C | 72% - 96% |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100°C | Moderate to Excellent |

| Pd(OAc)₂ / Ligand | Amine Base | Various | Room Temp | Good to Excellent |

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgrsc.org This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of organoboron reagents. libretexts.orgrsc.org

In the context of this compound, sequential Suzuki-Miyaura couplings can be performed to introduce two different aryl or vinyl groups. Studies on related halogenated heterocycles, such as 3,4,5-tribromo-2,6-dimethylpyridine, have shown that the substitution order can be controlled, allowing for the synthesis of mono-, di-, and tri-arylated products. nih.gov This suggests that a similar controlled, stepwise arylation would be feasible for this compound.

Table 2: General Conditions for Suzuki-Miyaura Coupling

| Palladium Source | Ligand | Base | Solvent |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃, Buchwald ligands | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water |

| Pd(PPh₃)₄ | - | Na₂CO₃, K₃PO₄ | DME, THF |

| Palladacycle catalysts | - | Various inorganic bases | Aqueous or organic |

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of aryl and vinyl halides and is noted for its high stereoselectivity, typically favoring the trans product. organic-chemistry.org

For this compound, a twofold Heck reaction could be employed to synthesize 2,4-divinyl-6-methylpyrimidine derivatives. The reaction generally proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org While specific studies on this compound are not prevalent, the general applicability of the Heck reaction to aryl iodides suggests its utility for this substrate. nih.gov

Table 3: Common Catalytic Systems for the Heck Reaction

| Catalyst | Base | Solvent | Temperature |

|---|---|---|---|

| Pd(OAc)₂ | Et₃N, NaOAc | DMF, NMP, Acetonitrile | 80 - 140°C |

| Pd/C | K₂CO₃ | Water, Ethanol | High Temperature |

| Pd(PPh₃)₄ | Piperidine | Toluene | 100°C |

These named reactions are also pivotal palladium-catalyzed cross-couplings that utilize different organometallic reagents.

Kumada Coupling: This was one of the first reported catalytic cross-coupling methods, employing a Grignard reagent (organomagnesium halide) to couple with an organic halide. wikipedia.orgorganic-chemistry.org It can be catalyzed by either nickel or palladium complexes. wikipedia.org The reaction with this compound would allow for the introduction of alkyl, vinyl, or aryl groups. Stereoretentive Kumada couplings of alkenyl halides have been achieved at room temperature, highlighting the mild conditions possible for this reaction. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide or triflate. wikipedia.org It is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgorgsyn.org The higher reactivity of organozinc compounds often leads to faster reaction times compared to other coupling methods. wikipedia.org

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orgorganic-chemistry.org A key advantage is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. wikipedia.orgorganic-chemistry.org The reaction is highly versatile, and the reactivity difference between iodides and bromides can be exploited for selective couplings. wikipedia.org

Table 4: Comparison of Kumada, Negishi, and Stille Couplings

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |

|---|---|---|---|

| Kumada | R-MgX (Grignard) | Ni or Pd complexes | First cross-coupling method; highly reactive reagent. wikipedia.org |

| Negishi | R-ZnX | Pd or Ni complexes | High functional group tolerance; reactive organometallic. wikipedia.org |

| Stille | R-SnR'₃ (Stannane) | Pd complexes | Air/moisture stable reagents; toxic byproducts. wikipedia.orgorganic-chemistry.org |

Palladium-catalyzed aminocarbonylation is a powerful one-step transformation for the synthesis of amides from aryl or vinyl halides, carbon monoxide, and an amine. nih.gov This reaction can proceed via a double carbonylation pathway to yield α-ketoamides under certain conditions, such as higher CO pressure. orgsyn.org The choice of ligand is crucial in controlling the chemoselectivity between single and double carbonylation. orgsyn.org

Applying this reaction to this compound could provide a direct route to 6-methylpyrimidine-2,4-dicarboxamides or the corresponding α-ketoamides. Research on the aminocarbonylation of 3-iodochromone has demonstrated the successful synthesis of a library of carboxamides and related diones, showcasing the reaction's utility with heterocyclic halides. nih.gov

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. With a diiodo-substrate, this step can occur sequentially. The C4-I bond is generally more susceptible to oxidative addition than the C2-I bond due to electronic effects within the pyrimidine ring.

Transmetalation: The organometallic reagent (e.g., organoboron, organozinc, organotin) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can re-enter the cycle.

Mechanistic studies on related systems, like the Suzuki-Miyaura reaction of substituted pyridines, provide insights into the factors controlling selectivity. nih.gov For diiodopyrimidines, the ligand choice, base, and reaction temperature are critical variables that can be tuned to control the reaction rate and achieve selective mono- or di-functionalization. The formation of the catalytically active species and the relative rates of the steps in the catalytic cycle are key areas of investigation. nih.gov

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions represent a cost-effective and efficient method for forming carbon-heteroatom and carbon-carbon bonds. For dihalogenated substrates like this compound, the reactivity and selectivity of these transformations are highly dependent on the reaction conditions and the nature of the nucleophile.

The Ullmann condensation is a classic copper-promoted reaction for the formation of C-O, C-S, and C-N bonds. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern methods utilize soluble copper catalysts with various ligands, enabling the reactions to proceed at lower temperatures. wikipedia.orgorganic-chemistry.org These reactions involve the coupling of an aryl halide with an alcohol, thiol, or amine. wikipedia.org The mechanism for Ullmann-type reactions typically involves a copper(I) species that reacts with the aryl halide. wikipedia.orgorganic-chemistry.org

In the context of this compound, Ullmann-type couplings would allow for the introduction of diverse functionalities. The greater reactivity of the C-I bond compared to C-Br or C-Cl bonds makes it a suitable substrate for these transformations. Research on other di-iodinated heterocycles suggests that selective mono-functionalization is often achievable by controlling stoichiometry and reaction temperature, with the C4 position generally being more reactive than the C2 position.

Copper-catalyzed C-N and C-O bond formations are fundamental transformations in organic synthesis. The Goldberg reaction, a variant of the Ullmann condensation, specifically refers to the C-N coupling of an aryl halide with an amine. wikipedia.org These reactions provide a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org The choice of ligand is crucial in these copper-catalyzed systems to enhance catalyst solubility and promote reactivity.

For this compound, selective amination or etherification at the more reactive C4-iodide can be achieved, followed by a subsequent coupling at the C2 position. This stepwise approach allows for the synthesis of unsymmetrically substituted 2,4-diamino- or 2,4-dialkoxy-6-methylpyrimidines.

Table 1: Examples of Copper-Catalyzed C-N and C-O Bond Formations with Dihalo-heterocycles

| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Aryl Iodide | Aniline | CuI / phenanthroline | N-Aryl Aniline | wikipedia.org |

| 4-Chloronitrobenzene | Phenol | Copper | Diaryl Ether | wikipedia.org |

| Aryl Halide | Amine/Alcohol | Soluble Copper Catalyst | Aryl Amine/Ether | wikipedia.org |

This table illustrates general copper-catalyzed Ullmann and Goldberg reactions applicable to aryl halides, which are relevant to the potential reactivity of this compound.

Nickel-Catalyzed Transformations

Nickel catalysis has emerged as a powerful tool in cross-coupling chemistry, often providing complementary reactivity to palladium. Nickel catalysts are particularly effective for activating less reactive C-Cl bonds and can participate in unique catalytic cycles. While information specific to this compound is limited, the principles of nickel-catalyzed cross-coupling with dihaloarenes are well-established. These reactions can be used to form C-C, C-N, and C-S bonds. The choice of ligand is critical in tuning the reactivity and selectivity of the nickel catalyst.

Other Transition Metal-Mediated Processes

Palladium-catalyzed reactions are the most extensively studied cross-coupling methods and are highly applicable to substrates like this compound.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an aryl halide to form a C-C bond. libretexts.org For this compound, sequential Suzuki-Miyaura couplings would enable the introduction of two different aryl or vinyl groups. The higher reactivity of the C-I bond at the C4 position would likely allow for selective mono-arylation under controlled conditions.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org Similar to the Suzuki-Miyaura coupling, a stepwise Sonogashira reaction on this compound would yield mono- and di-alkynylated products, which are valuable intermediates for further transformations. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: This is a versatile palladium-catalyzed method for C-N bond formation. wikipedia.orglibretexts.orgorganic-chemistry.org It offers a broad substrate scope and generally milder conditions compared to the Goldberg reaction. wikipedia.org Regioselective amination of dihalopyrimidines has been demonstrated, suggesting that sequential amination of this compound is feasible. researchgate.net

Table 2: Key Palladium-Catalyzed Reactions Applicable to this compound

| Reaction Name | Coupling Partners | Key Features | Potential Product from this compound |

| Suzuki-Miyaura Coupling | Organoboron Reagent, Aryl Halide | C-C bond formation, broad functional group tolerance | 2,4-Diaryl-6-methylpyrimidine |

| Sonogashira Coupling | Terminal Alkyne, Aryl Halide | C(sp)-C(sp2) bond formation | 2,4-Dialkynyl-6-methylpyrimidine |

| Buchwald-Hartwig Amination | Amine, Aryl Halide | C-N bond formation, wide range of amines | 2,4-Diamino-6-methylpyrimidine |

Ligand Design and Catalyst Optimization for Selective Transformations

The selective functionalization of a dihalogenated substrate like this compound is a significant synthetic challenge. The key to achieving high regioselectivity lies in the careful design of the catalyst system, particularly the ligand.

For palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand is critical. For instance, in the Sonogashira coupling of diiodopurines, monodentate ligands like PPh₃ tend to direct alkynylation to the C2-position, whereas bidentate or electron-rich monodentate ligands switch the selectivity to the C8-position. rsc.org Similar principles can be applied to control the reactivity of the C2 and C4 positions of this compound. Sterically hindered biaryl phosphine ligands, developed by Buchwald and others, are highly effective in promoting challenging cross-coupling reactions and can influence regioselectivity. libretexts.org

In copper-catalyzed systems, N- or O-based ligands such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or acetylacetonates (B15086760) can stabilize the copper catalyst and enhance its reactivity, allowing for milder reaction conditions and improved yields. The development of new ligand scaffolds is an active area of research aimed at expanding the scope and improving the selectivity of these transformations.

Advanced Spectroscopic Elucidation of 2,4 Diiodo 6 Methylpyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Conformational and Electronic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the chemical environment of atomic nuclei, providing invaluable insights into molecular structure and dynamics. For 2,4-diiodo-6-methylpyrimidine, ¹H and ¹³C NMR would be the primary techniques utilized.

The ¹H NMR spectrum is anticipated to be relatively simple. The methyl group protons (-CH₃) would likely appear as a singlet, with its chemical shift influenced by the electronic effects of the pyrimidine (B1678525) ring and the adjacent iodine atom. The lone proton on the pyrimidine ring (at the 5-position) would also manifest as a singlet. The chemical shifts of these protons are dictated by the shielding and deshielding effects of the substituents. The two iodine atoms, being electronegative, are expected to deshield the ring proton, shifting its resonance downfield. modgraph.co.ukrsc.org The methyl group, being electron-donating, would have a counteracting, albeit smaller, shielding effect.

The ¹³C NMR spectrum would provide more detailed information about the carbon skeleton. Six distinct signals would be expected, corresponding to the five carbon atoms of the pyrimidine ring and the one carbon of the methyl group. The carbons directly bonded to the iodine atoms (C2 and C4) are expected to be significantly deshielded due to the heavy atom effect and electronegativity of iodine. modgraph.co.ukrsc.org The chemical shifts of the other ring carbons (C5 and C6) and the methyl carbon would also be influenced by the substituent effects.

Conformational analysis of this compound is largely centered on the orientation of the methyl group, although free rotation around the C-C bond is expected at room temperature. Low-temperature NMR studies could potentially reveal any restricted rotation or preferred conformations. Furthermore, Nuclear Overhauser Effect (NOE) experiments could be employed to establish through-space proximities between the methyl protons and the ring proton, confirming their spatial relationship.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -CH₃ | 2.5 - 3.0 | Singlet | Electron-donating group on an electron-deficient ring. |

| ¹H | H-5 | 7.5 - 8.5 | Singlet | Deshielded by adjacent iodine atoms and ring nitrogens. |

| ¹³C | -CH₃ | 20 - 30 | Quartet (in ¹H-coupled spectrum) | Typical range for a methyl group on an aromatic ring. |

| ¹³C | C-2 | ~100 - 120 | Singlet (in ¹H-decoupled spectrum) | Directly attached to iodine, significant heavy atom effect. |

| ¹³C | C-4 | ~110 - 130 | Singlet (in ¹H-decoupled spectrum) | Directly attached to iodine, significant heavy atom effect. |

| ¹³C | C-5 | 130 - 145 | Doublet (in ¹H-coupled spectrum) | Influenced by adjacent iodine atoms. |

| ¹³C | C-6 | 160 - 170 | Singlet (in ¹H-decoupled spectrum) | Attached to a nitrogen and the methyl group. |

Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS would be crucial for confirming the molecular weight and elucidating its fragmentation pattern, which in turn provides structural information. wikipedia.org

The molecular ion peak (M⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. A key feature would be the isotopic pattern. Iodine has only one naturally occurring isotope, ¹²⁷I, so the M+2 peak characteristic of chlorine and bromine compounds will be absent. docbrown.info However, the presence of two iodine atoms will result in a distinct molecular ion cluster if any minor isotopes were present, though for iodine this is not the case.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. The weakest bonds in the molecule are the C-I bonds, and their cleavage would be a primary fragmentation event. docbrown.infodocbrown.info The loss of one iodine atom would result in a significant fragment ion peak at [M-127]⁺. Subsequent loss of the second iodine atom would lead to a peak at [M-254]⁺. Other potential fragmentation pathways could involve the loss of a methyl radical (CH₃) to give an [M-15]⁺ ion, or the cleavage of the pyrimidine ring itself, leading to smaller charged fragments. High-resolution mass spectrometry (HRMS) would be invaluable for determining the exact elemental composition of the molecular ion and its fragments, thus confirming the proposed fragmentation pathways.

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 346 | [C₅H₄I₂N₂]⁺ | Molecular Ion (M⁺) |

| 219 | [C₅H₄IN₂]⁺ | Loss of an iodine radical ([M-I]⁺) |

| 331 | [C₄H₁I₂N₂]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |

| 127 | [I]⁺ | Iodine cation |

| 92 | [C₅H₄N₂]⁺ | Loss of two iodine radicals ([M-2I]⁺) |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Intermolecular Interaction Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.netyoutube.com These techniques are complementary and are used to identify functional groups and study intermolecular interactions.

The FTIR and Raman spectra of this compound would be characterized by several key vibrational modes. The aromatic C-H stretching vibration of the proton at the 5-position is expected to appear around 3000-3100 cm⁻¹. The C-H stretching and bending vibrations of the methyl group would be observed in the regions of 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

The pyrimidine ring itself will exhibit a series of characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations within the ring are expected to produce strong bands in the 1400-1600 cm⁻¹ region. researchgate.net The C-I stretching vibrations are expected at lower frequencies, typically in the range of 500-600 cm⁻¹, due to the heavy mass of the iodine atom. These bands would be a key indicator of the presence of the iodo-substituents.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrimidine ring and the C-I bonds, which may be weak or absent in the FTIR spectrum. youtube.com Analysis of the vibrational spectra can also provide insights into intermolecular interactions in the solid state, such as crystal packing effects, which may cause shifts or splitting of certain vibrational bands.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Methyl C-H Stretch | 2850 - 3000 | Medium-Strong | Medium-Strong |

| C=N/C=C Ring Stretch | 1400 - 1600 | Strong | Strong |

| Methyl C-H Bend | 1375 - 1450 | Medium | Medium |

| Ring Breathing/Deformation | 800 - 1200 | Medium | Strong |

| C-I Stretch | 500 - 600 | Strong | Strong |

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectroscopy are used to study the electronic transitions within a molecule and its subsequent de-excitation pathways. These techniques provide information about the electronic structure and photophysical properties of the compound.

The UV-Vis spectrum of this compound is expected to show absorptions in the ultraviolet region, characteristic of aromatic and heterocyclic compounds. openstax.org Pyrimidine itself exhibits π → π* and n → π* transitions. The introduction of the iodo and methyl substituents will cause shifts in the absorption maxima (λ_max). The iodine atoms, with their lone pairs of electrons, can participate in conjugation with the pyrimidine ring, which would likely lead to a red shift (bathochromic shift) of the π → π* transitions compared to unsubstituted pyrimidine.

The presence of the heavy iodine atoms could also significantly influence the photophysical properties of the molecule. The heavy-atom effect is known to enhance spin-orbit coupling, which can facilitate intersystem crossing from the singlet excited state to the triplet excited state. huji.ac.il This would likely lead to a decrease in fluorescence quantum yield and an increase in phosphorescence quantum yield. Time-resolved emission spectroscopy could be used to measure the excited-state lifetimes and further probe these photophysical processes.

| Property | Predicted Value/Observation | Spectroscopic Technique |

|---|---|---|

| Absorption Maximum (λ_max) for π → π | 250 - 300 nm | UV-Vis Spectroscopy |

| Absorption Maximum (λ_max) for n → π | 300 - 350 nm (weak) | UV-Vis Spectroscopy |

| Fluorescence Emission | Expected to be weak | Fluorescence Spectroscopy |

| Phosphorescence Emission | Potentially observable due to heavy-atom effect | Phosphorescence Spectroscopy |

Computational and Theoretical Investigations of 2,4 Diiodo 6 Methylpyrimidine

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. For 2,4-Diiodo-6-methylpyrimidine, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as the optimized geometry. These calculations also provide a wealth of information about the molecule's electronic properties. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of such analyses can be understood by drawing parallels with studies on related pyrimidine (B1678525) derivatives. nih.govresearchgate.net

DFT calculations would typically commence with the construction of an initial molecular model of this compound. This model would then be subjected to a geometry optimization procedure using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger for better accuracy, especially for the heavy iodine atoms). nih.gov The outcome of this process is the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of a molecule. wikipedia.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity). youtube.comyoutube.com

For this compound, a DFT calculation would provide the energies and spatial distributions of the HOMO and LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In this compound, the electron-withdrawing nature of the two iodine atoms and the nitrogen atoms in the pyrimidine ring would likely lead to a LUMO that is delocalized over the pyrimidine ring and the C-I bonds, indicating these as potential sites for nucleophilic attack. The HOMO, influenced by the lone pairs on the nitrogen atoms and potentially the methyl group, would indicate the regions most susceptible to electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and kinetic stability. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation. Actual values would depend on the specific level of theory and basis set used.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive picture of bonding and electron delocalization within a molecule. acs.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

An NBO analysis of this compound would quantify the hybridization of the atomic orbitals contributing to each bond and lone pair. It would also reveal the extent of electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs. These donor-acceptor interactions, also known as hyperconjugation, are key to understanding the stability of the molecule and the nature of its intramolecular interactions. For instance, the analysis could show delocalization of electron density from the lone pairs of the nitrogen atoms into the antibonding orbitals of the C-I bonds, which could influence the reactivity of the iodine atoms.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red and yellow areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive potential, indicating sites for nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show negative potential around the nitrogen atoms due to their lone pairs of electrons. Conversely, the regions around the hydrogen atoms of the methyl group and, significantly, the iodine atoms would likely exhibit positive potential. The positive potential on the iodine atoms, known as a "sigma-hole," is a characteristic feature of halogenated compounds and is crucial for understanding their ability to form halogen bonds, a type of non-covalent interaction. This makes the iodine atoms potential sites for interaction with nucleophiles.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. rsc.orgscispace.comdntb.gov.uanih.govresearchgate.net For this compound, computational studies can be employed to investigate various potential reactions, such as nucleophilic aromatic substitution at the carbon atoms bearing the iodine atoms.

For example, the reaction of this compound with a nucleophile, such as an amine, can be modeled to determine the most favorable reaction pathway. nih.gov DFT calculations can be used to locate the transition state structures for each elementary step of the proposed mechanism. By calculating the activation energies associated with these transition states, the rate-determining step of the reaction can be identified. nih.gov Such studies can provide valuable insights into the regioselectivity of the reaction, explaining why a nucleophile might preferentially attack one of the iodinated positions over the other.

Quantitative Structure-Activity Relationships (QSAR) Beyond Biological Applications (e.g., Catalytic Performance)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with a specific activity. While traditionally used in drug discovery, QSAR can also be applied to other areas, such as predicting the performance of catalysts.

In the context of this compound and its derivatives, a QSAR study could be designed to predict their efficacy as precursors in cross-coupling reactions or as organocatalysts. This would involve synthesizing a library of related compounds with systematic variations in their structure and measuring their performance in a specific catalytic reaction. A set of molecular descriptors (e.g., electronic, steric, and topological parameters) would be calculated for each compound using computational methods. Statistical techniques would then be used to build a mathematical model that relates these descriptors to the observed catalytic activity. Such a model could then be used to predict the performance of new, unsynthesized derivatives, thereby guiding the design of more effective catalysts.

Crystallographic and Supramolecular Analysis of 2,4 Diiodo 6 Methylpyrimidine and Its Co Crystals

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Should a suitable single crystal of 2,4-diiodo-6-methylpyrimidine be grown, SCXRD analysis would yield a crystallographic information file (CIF). This file would contain key data such as:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise position of each atom within the asymmetric unit.

This fundamental data is the prerequisite for any detailed analysis of the supramolecular interactions that govern the crystal packing.

Analysis of Intermolecular Interactions:

The solid-state structure of this compound would be dictated by a variety of intermolecular interactions. Understanding and quantifying these interactions are central to crystal engineering.

π-π Stacking and C-H···π Interactions

The aromatic pyrimidine (B1678525) ring is capable of participating in π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between aromatic rings, can lead to the formation of columnar or offset-stacked arrangements in the crystal lattice. The presence of the methyl group could influence the geometry of these stacks. Furthermore, the hydrogen atoms of the methyl group could engage in C-H···π interactions, where they are directed towards the electron-rich face of a neighboring pyrimidine ring, further stabilizing the crystal structure.

Hirshfeld Surface Analysis and Fingerprint Plots for Contact Contributions

To quantitatively analyze the various intermolecular contacts within the crystal lattice, Hirshfeld surface analysis would be an invaluable tool. This method maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of different types of intermolecular interactions.

From the Hirshfeld surface, two-dimensional fingerprint plots can be generated. These plots summarize the distribution of intermolecular contacts, with distinct regions corresponding to specific interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. By analyzing the percentage contribution of each type of contact, a detailed understanding of the forces driving the crystal packing can be achieved. For this compound, one would expect to see significant contributions from I···N, I···H, C···H, and N···H contacts, as well as potential π-π stacking features.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physical properties, such as melting point, solubility, and stability. Given the array of potential intermolecular interactions for this compound, it is plausible that it could exhibit polymorphism. By carefully controlling crystallization conditions (e.g., solvent, temperature, pressure), it may be possible to isolate different crystalline forms with varying supramolecular arrangements.

Crystal engineering studies would focus on the rational design of co-crystals of this compound with other molecules (co-formers) to create novel solid-state materials with desired properties. By selecting co-formers with specific functional groups, it is possible to systematically tune the intermolecular interactions and, consequently, the crystal structure and bulk properties of the resulting material. The diiodo- and methyl-substituted pyrimidine scaffold provides a versatile platform for such studies.

Co-crystallization Strategies for Tuning Material Properties (e.g., supramolecular synthons)

The exploration of co-crystallization as a strategy to modify the physicochemical properties of materials is a significant focus in crystal engineering. This approach relies on the predictable formation of supramolecular synthons, which are robust intermolecular interactions between a target molecule and a selected co-former. nih.gov

For pyrimidine-based compounds, common supramolecular synthons involve hydrogen bonding and, particularly in the case of iodinated derivatives, halogen bonding. nih.gov The iodine atoms on the this compound ring would be expected to act as halogen bond donors, capable of forming directional interactions with halogen bond acceptors such as pyridyl nitrogen atoms or carbonyl oxygen atoms of a co-former. nih.gov These interactions, often in concert with weaker hydrogen bonds involving the methyl group or the pyrimidine ring, would be the primary tools for designing co-crystals of this compound.

However, without experimental data, any discussion of co-crystallization strategies for this compound remains speculative. The selection of appropriate co-formers would depend on their ability to form strong and reliable synthons with the di-iodinated pyrimidine. Potential co-formers could include molecules with strong hydrogen bond acceptor groups or those known to participate in halogen bonding.

Derivatization and Advanced Synthetic Utility of 2,4 Diiodo 6 Methylpyrimidine

Synthesis of Polyfunctionalized Pyrimidine (B1678525) Derivatives

The di-iodinated nature of 2,4-diiodo-6-methylpyrimidine serves as a valuable platform for the synthesis of polyfunctionalized pyrimidine derivatives. The distinct electronic environments of the iodine atoms at the C-2 and C-4 positions enable regioselective substitution reactions. This allows for the stepwise introduction of various functional groups, leading to a high degree of molecular diversity.

For instance, nucleophilic aromatic substitution (SNAr) reactions can be employed to replace the iodo groups with a wide range of nucleophiles, including amines, alcohols, and thiols. The conditions for these reactions can often be tuned to favor substitution at either the C-4 or C-2 position. This selectivity is crucial for the controlled synthesis of disubstituted pyrimidines with different substituents at these positions.

Furthermore, the iodo groups are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These powerful synthetic methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, alkynyl, and amino moieties, respectively. The sequential application of these coupling reactions provides a robust strategy for the construction of highly decorated pyrimidine scaffolds.

A study on the derivatization of 4,7-dibromo- medwinpublishers.comrjptonline.orgresearchgate.netthiadiazolo[3,4-c]pyridine, a related dihalogenated heterocycle, demonstrated the versatility of using different nucleophiles like alcohols, amines, and thiols to create a variety of substituted products. researchgate.net This highlights the potential for similar transformations with this compound to access a broad range of polyfunctionalized derivatives.

Incorporation into Complex Molecular Architectures

The ability to selectively functionalize this compound makes it an invaluable intermediate in the synthesis of complex molecular architectures, including intermediates for natural product synthesis and advanced materials. The pyrimidine core is a common motif in many biologically active natural products and pharmaceuticals.

By using this compound as a starting material, complex substitution patterns can be installed on the pyrimidine ring early in a synthetic sequence. These functionalized pyrimidines can then be further elaborated to construct the intricate frameworks of natural products. The iodo groups can also serve as handles for the attachment of the pyrimidine unit to other complex fragments.

In the realm of materials science, the controlled synthesis of highly substituted pyrimidines is of interest for the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials. The electronic properties of the pyrimidine ring can be fine-tuned by the introduction of various substituents, allowing for the rational design of materials with specific optical and electronic characteristics.

Building Blocks for Macrocyclic and Supramolecular Frameworks

The difunctional nature of this compound makes it an excellent building block for the construction of macrocycles and supramolecular assemblies. Macrocyclic compounds often exhibit unique host-guest properties and have applications in areas such as molecular recognition, catalysis, and drug delivery.

Through judicious choice of reaction partners and conditions, this compound can be used in cyclization reactions to form macrocyclic structures. For example, by reacting the di-iodo compound with a difunctional linker molecule under high dilution conditions, macrocyclization can be favored over polymerization. The resulting macrocycles can incorporate the pyrimidine unit as a rigid and functionalizable component of the larger ring structure.

The synthesis of macrocycles can be a challenging endeavor, but DNA-templated synthesis has emerged as a powerful technique for the efficient construction of these complex molecules in an aqueous environment. nih.gov While not directly demonstrated with this compound, this methodology highlights the potential for innovative approaches to macrocycle synthesis using di-functional building blocks. The development of brominated bipyridines as building blocks for macromolecular and supramolecular applications also underscores the importance of dihalogenated heterocycles in this field. nih.gov

Precursors for Heterocyclic Systems with Fused Rings

This compound serves as a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The iodo-substituents can participate in intramolecular cyclization reactions to form new rings fused to the pyrimidine core. These fused systems often exhibit interesting biological activities and are important scaffolds in medicinal chemistry.

For example, the iodo groups can be transformed into other functional groups that can then undergo intramolecular condensation or cyclization reactions. One common strategy involves the introduction of a side chain containing a nucleophilic or electrophilic center, which can then react with the other iodo-substituted position or a functional group on the pyrimidine ring to form a new fused ring.

A notable example is the synthesis of pyrido[2,3-d]pyrimidines, which can be prepared from appropriately substituted pyrimidines. rjptonline.org These fused systems have shown promise as anticancer agents. rjptonline.orgrsc.org The synthesis of pyrimido[1,2-a]pyrimidine derivatives has also been reported, further illustrating the utility of pyrimidines as precursors to fused heterocyclic systems. researchgate.net The general strategies for synthesizing pyridopyrimidines often involve the cyclization of substituted pyrimidines, highlighting the importance of functionalized pyrimidine starting materials. rjptonline.org

Conclusion and Future Research Directions

Current Challenges in Diiodopyrimidine Chemistry

The primary obstacle in the synthetic utilization of 2,4-diiodopyrimidine (B1310669) and its analogs lies in achieving regioselective functionalization. The pyrimidine (B1678525) ring possesses two distinct reactive sites at the C2 and C4 positions, both bearing an iodine atom. In typical palladium-catalyzed cross-coupling reactions, the C4 position is inherently more susceptible to substitution than the C2 position. This preferential reactivity at C4 poses a significant challenge for chemists aiming to introduce substituents selectively at the C2 position, thereby limiting the diversity of accessible molecular architectures.

Furthermore, the carbon-iodine bond, being the most labile among the halogens, can lead to challenges in controlling reactivity. This high reactivity can result in undesired side reactions or decomposition of the starting material under certain conditions, necessitating carefully optimized and often mild reaction protocols. The stability of 2,4-diiodo-6-methylpyrimidine itself can also be a concern, potentially requiring specific handling and storage conditions to prevent degradation over time.

Emerging Synthetic Methodologies and Catalytic Systems

To overcome the challenge of regioselectivity, researchers are actively developing novel synthetic methodologies and catalytic systems. A promising approach involves the use of specialized palladium catalysts. It has been demonstrated that the use of palladium complexes bearing bulky N-heterocyclic carbene (NHC) ligands can effectively reverse the innate selectivity, favoring functionalization at the C2 position of the dihalopyrimidine core. This strategy allows for a more controlled and predictable synthesis of previously inaccessible isomers.

Microwave-assisted synthesis is another emerging technique that is being applied to reactions involving dihalopyrimidines. The rapid heating and precise temperature control offered by microwave irradiation can significantly accelerate reaction times, improve yields, and in some cases, enhance regioselectivity.

Furthermore, the functionalization of the C6 position, which bears the methyl group in the target compound, can be achieved through metalation using strong bases like zinc-based reagents. This opens up another avenue for structural diversification, allowing for the creation of tri-substituted pyrimidine scaffolds.

| Catalyst System | Selectivity | Reaction Type |

| Pd(PPh₃)₄ | C4-selective | Suzuki Coupling |

| Pd(II) with bulky NHC ligands | C2-selective | Cross-Coupling |

| (TMP)₂Zn·2MgCl₂·2LiCl | C6-selective | Metalation |

Potential for Novel Applications in Advanced Materials Science

The unique electronic properties and the potential for tailored functionalization make this compound a compelling building block for advanced materials. The presence of the electron-deficient pyrimidine core, coupled with the ability to introduce various substituents, could lead to the development of novel organic electronic materials. For instance, polymers incorporating this pyrimidine unit could exhibit interesting conductive or semi-conductive properties.

The rigid, planar nature of the pyrimidine ring also makes it an attractive candidate for the design of liquid crystals. By attaching appropriate mesogenic groups to the pyrimidine core via the reactive iodine sites, it may be possible to create new liquid crystalline materials with specific phase behaviors and optical properties. nih.govdoitpoms.ac.uk

Moreover, the diiodo-functionality serves as a versatile handle for the construction of more complex architectures, such as metal-organic frameworks (MOFs). The pyrimidine nitrogen atoms can act as coordination sites for metal ions, while the iodo-groups can be post-synthetically modified to introduce further functionality within the pores of the MOF.

Interdisciplinary Research Opportunities

The exploration of this compound and its derivatives is inherently an interdisciplinary endeavor. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, and the ability to selectively functionalize the diiodo-derivative opens up new avenues for the design of complex molecules with potential biological activity. uniroma1.it This creates a clear intersection between synthetic organic chemistry and drug discovery.

Computational chemistry presents another significant interdisciplinary opportunity. Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reactivity and electronic structure of this compound. mdpi.comresearchgate.net These computational models can help to predict the regioselectivity of reactions, rationalize experimental observations, and guide the design of new catalysts and materials.

The convergence of materials science, synthetic chemistry, and computational modeling will be crucial in unlocking the full potential of this versatile chemical compound. As synthetic methodologies become more refined and our understanding of the structure-property relationships of its derivatives deepens, this compound is poised to become a valuable tool in the creation of next-generation materials and bioactive molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.